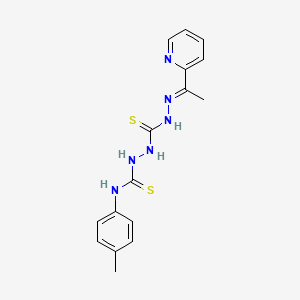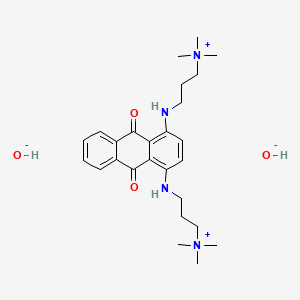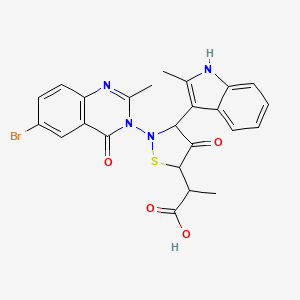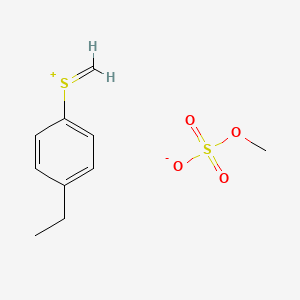
4-Pentanoic acid, 2-propyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentanoic acid, 2-propyl-, (S)-, also known as (S)-2-propylpentanoic acid, is an organic compound with the molecular formula C8H16O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of valeric acid and is known for its applications in various fields, including medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentanoic acid, 2-propyl-, (S)- can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the action of a catalyst to form 4-pentenoic ester. This intermediate is then hydrolyzed, acidified, and purified to obtain the final product .
Industrial Production Methods
In industrial settings, the production of 4-Pentanoic acid, 2-propyl-, (S)- often involves the oxo process. This process uses 1-butene and syngas (a mixture of hydrogen and carbon monoxide) to form valeraldehyde, which is subsequently oxidized to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Pentanoic acid, 2-propyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Pentanoic acid, 2-propyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its role in metabolic pathways.
Industry: The compound is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 4-Pentanoic acid, 2-propyl-, (S)- involves its interaction with molecular targets in the body. It is known to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase, leading to increased levels of GABA in the brain. This results in enhanced inhibitory neurotransmission, which helps in controlling seizures and stabilizing mood .
Comparison with Similar Compounds
4-Pentanoic acid, 2-propyl-, (S)- can be compared with other similar compounds such as:
Valeric acid: A straight-chain alkyl carboxylic acid with similar chemical properties but different biological activities.
Isovaleric acid: An isomer of valeric acid with a branched structure, used in different industrial applications.
2-Propyl-4-pentenoic acid: A related compound with a double bond in the carbon chain, used in specialized chemical reactions.
The uniqueness of 4-Pentanoic acid, 2-propyl-, (S)- lies in its chiral nature and its specific applications in medicine as an anticonvulsant and mood stabilizer.
Properties
CAS No. |
117039-65-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(2S)-2-propylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10)/t7-/m1/s1 |
InChI Key |
UMYDNZXEHYSVFY-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@@H](CC=C)C(=O)O |
Canonical SMILES |
CCCC(CC=C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


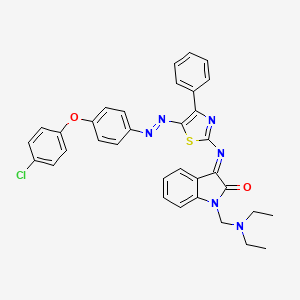
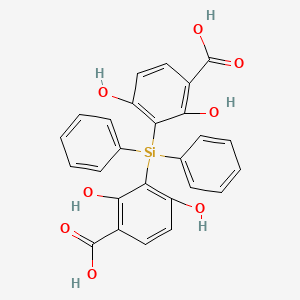
![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
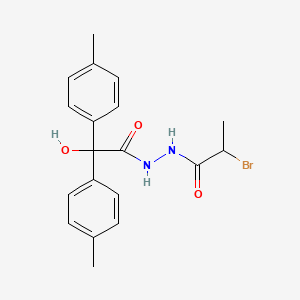
![3-Allyl-2-[3-[3-allylbenzothiazol-2(3H)-ylidene]prop-1-enyl]benzothiazolium bromide](/img/structure/B12705964.png)
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)
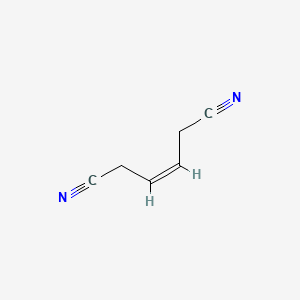

![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
